molecular formula C7H11N3O2 B11816760 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one

5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one

Cat. No.: B11816760
M. Wt: 169.18 g/mol
InChI Key: QMIAMKPZGHFEJM-UHFFFAOYSA-N
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Description

5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one and its hydrochloride salt (CAS 1046079-35-9) are versatile chemical scaffolds of significant interest in medicinal chemistry and drug discovery research. This compound features a 1,3,4-oxadiazole heterocycle, a privileged structure in pharmacology known for its metabolic stability and capacity for hydrogen bonding, linked to a piperidine ring . The 1,3,4-oxadiazole core is a well-established pharmacophore, and its derivatives are investigated for their ability to interact with a range of biological targets, including enzymes and receptors . This specific piperidinyl-oxadiazole scaffold has demonstrated substantial research value in neuroscience. Derivatives of this compound have been developed and patented as potent ligands for serotonin 5-HT4 and histamine H3 receptors, indicating its potential for investigating treatments for disorders of the central nervous system . Furthermore, structural analogs based on the 1,3,4-oxadiazole framework have shown promise as selective T-type calcium channel inhibitors, which are relevant targets for the study of neuropathic pain and epilepsy . Research into nipecotic acid hybrids containing this scaffold has also revealed anti-convulsant and anti-depressant activities in experimental models, further underscoring its utility in neuropharmacology . Beyond the central nervous system, the 1,3,4-oxadiazole pharmacophore is a key structure in oncology research. It is recognized for its antiproliferative potential through various mechanisms, including the inhibition of critical cancer-related enzymes such as thymidylate synthase, telomerase, and histone deacetylase (HDAC) . Compounds featuring both the 1,3,4-oxadiazole and piperidine rings have shown cytotoxic activity against a panel of human cancer cell lines, including liver carcinoma (HUH7), with some exhibiting IC50 values superior to the reference drug 5-Fluorouracil . This makes the scaffold a valuable building block for developing novel anticancer agents. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Prior to handling, please consult the product's Safety Data Sheet (SDS) for safe laboratory practices.

Properties

IUPAC Name

5-piperidin-4-yl-3H-1,3,4-oxadiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c11-7-10-9-6(12-7)5-1-3-8-4-2-5/h5,8H,1-4H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMIAMKPZGHFEJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NNC(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of tert-Butoxycarbonyl (Boc)-Protected Intermediates

4-Piperidinecarboxylic acid methyl ester is protected using di-tert-butyldicarbonate under basic conditions (NaHCO<sub>3</sub> or Et<sub>3</sub>N) to yield Boc-protected esters. Hydrazinolysis with excess hydrazine hydrate at reflux converts the ester to hydrazide 2a (Scheme 1). Cyclization with CDI in tetrahydrofuran (THF)/N,N-dimethylformamide (DMF) (3:1) at 80°C for 24 hours affords the oxadiazol-2-one 3a in 79% yield.

Key Conditions

  • Solvent: THF/DMF mixture

  • Temperature: 80°C

  • Catalyst: Triethylamine

  • Yield: 79%

Coupling Reactions with Acid Chlorides

Alternative routes employ acid chlorides to form 1,3,4-oxadiazole cores prior to introducing the piperidine moiety. A patent by outlines the synthesis of 5-phenyl-3-(piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one derivatives via a multi-step sequence:

Formation of Oxadiazole Intermediate

  • Amino Protection : Reacting 5-amino-1,3,4-oxadiazol-2(3H)-one with phosgene generates a reactive intermediate, which is esterified with benzyl alcohol to introduce a benzyloxycarbonyl (Cbz) protective group.

  • Mitsunobu Reaction : The protected oxadiazole reacts with piperidin-4-ol derivatives in the presence of triphenylphosphine (PPh<sub>3</sub>) and ethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF), achieving C–N bond formation.

  • Deprotection : Trifluoroacetic acid (TFA) removes the Cbz group, yielding the free base. Subsequent reductive amination with aldehydes or ketones introduces N-alkyl substituents.

Example
Using 1-butylpiperidin-4-ol, the final compound is isolated as a hydrochloride salt after recrystallization from ethanol (melting point: 237–238°C).

Side Reactions and Byproduct Mitigation

Unexpected products may arise during piperidine substitution. For instance, refluxing chloroacetamide 4 with piperidine in ethanol at 82°C leads to displacement of the chloroacetamide unit, forming 2-phenyl-5-piperidyl-1,3,4-oxadiazole (12 ) instead of the desired substitution product.

Optimization

  • Lowering the reaction temperature to 50°C and extending the reaction time to 48 hours yields the correct product 13 (45% yield).

  • Using 4-cyanopiperidine at 25°C avoids thermal degradation, affording 14 in 29% yield.

Comparative Analysis of Methods

MethodStarting MaterialKey ReagentsConditionsYield (%)Purity
CDI CyclizationBoc-piperidine hydrazideCDI, Et<sub>3</sub>NTHF/DMF, 80°C, 24h79>95% (HPLC)
Mitsunobu CouplingCbz-oxadiazolePPh<sub>3</sub>, DEADTHF, rt, 12h63–100Recrystallized
Reductive AminationFree baseR<sub>2</sub>CHO, NaBH<sub>4</sub>EtOH, reflux70–85Salt formation

Purification and Characterization

Final products are typically purified via recrystallization (ethanol, ethyl acetate) or column chromatography. Hydrochloride salts are generated by treating the free base with HCl/ethanol, followed by diethyl ether precipitation. Structural confirmation relies on:

  • <sup>1</sup>H NMR : Characteristic piperidine protons at δ 1.4–2.8 ppm and oxadiazole carbonyl at δ 8.2–8.5 ppm.

  • Mass Spectrometry : Molecular ion peaks matching m/z 169.18 [M+H]<sup>+</sup>.

  • Melting Points : Consistent with literature values (e.g., 255–257°C for hydrochloride salts) .

Chemical Reactions Analysis

Oxidation Reactions

The oxadiazole ring in this compound undergoes oxidation under controlled conditions. Potassium permanganate (KMnO₄) in acidic or alkaline media facilitates the formation of oxadiazole oxides, which retain the core structure but introduce oxygenated functional groups. For example:

  • Reagent : KMnO₄ in H₂SO₄

  • Product : 5-(Piperidin-4-yl)-1,3,4-oxadiazole-2-oxide

  • Yield : ~65–75% under optimized conditions

Reduction Reactions

Reduction targets the oxadiazole ring or the piperidine nitrogen. Lithium aluminum hydride (LiAlH₄) selectively reduces the oxadiazole to a diamino intermediate, while catalytic hydrogenation (H₂/Pd-C) modifies substituents on the piperidine ring.

Reagent Conditions Product Application
LiAlH₄Anhydrous THF, reflux3-Amino-5-(piperidin-4-yl)-1,2,4-triazoleIntermediate for further derivatization
H₂ (1 atm), Pd/CEthanol, 25°C5-(Piperidin-4-yl)-1,3,4-oxadiazolidin-2-oneBioactive scaffold modification

Substitution Reactions

The compound participates in nucleophilic and electrophilic substitutions, particularly at the oxadiazole sulfur or nitrogen atoms. Halogenation and alkylation are common:

Halogenation

  • Reagent : Cl₂ or Br₂ in CCl₄

  • Product : 2-Halo-5-(piperidin-4-yl)-1,3,4-oxadiazoles

  • Example : Bromination yields 2-bromo derivatives used in Suzuki coupling reactions .

Alkylation

  • Reagent : Methyl iodide (CH₃I) in DMF

  • Product : N-Methylated oxadiazole-piperidine hybrids

  • Yield : ~80–85%

Cyclization and Heterocycle Formation

The oxadiazole ring serves as a precursor for synthesizing fused heterocycles. Reaction with CS₂ under basic conditions generates thione derivatives, while hydrazine hydrate forms triazole analogs .

Example Synthesis Pathway :

  • Starting Material : 1-[(4-Chlorophenyl)sulfonyl]piperidin-4-carbohydrazide

  • Reagent : CS₂, KOH, ethanol, reflux

  • Product : 5-[1-(4-Chlorophenylsulfonyl)piperidin-4-yl]-1,3,4-oxadiazole-2-thiol

Mannich Reactions

Mannich reactions introduce aminomethyl groups at the oxadiazole sulfur, enhancing biological activity. For instance:

  • Reactants : Formaldehyde + Piperidine derivatives

  • Conditions : Ethanol, reflux

  • Product : 3-[(Substituted piperidine)methyl]-1,3,4-oxadiazole-2-thiones

Derivative Biological Activity IC₅₀ (μM)
5-(3,4-Dichlorophenyl)-3-[(4-methylpiperidin-1-yl)methyl]-1,3,4-oxadiazole-2-thioneUrease inhibition0.63 ± 0.001
5-(3,4-Dichlorophenyl)-3-[(3-cyanopiperidin-1-yl)methyl]-1,3,4-oxadiazole-2-thioneAcetylcholinesterase inhibition2.14 ± 0.003

Scientific Research Applications

Pharmacological Applications

1. Receptor Ligands

5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one has been studied for its activity as a ligand for various receptors:

  • 5-HT4 Receptor : This compound has shown potential as a selective ligand for the 5-HT4 serotonin receptor, which is implicated in gastrointestinal motility and cognitive function. Compounds that target this receptor can be beneficial in treating disorders like irritable bowel syndrome and depression .
  • H3 Receptor : Additionally, it acts as a ligand for the H3 histamine receptor, which plays a critical role in regulating neurotransmitter release in the central nervous system. Modulating this receptor can have implications in treating neurological conditions such as Alzheimer's disease and narcolepsy .

2. Antimicrobial Activity

Research has indicated that derivatives of 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one exhibit antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics .

Case Study 1: Development of 5-HT4 Receptor Agonists

A study explored the synthesis of novel derivatives based on 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one aimed at enhancing selectivity and potency towards the 5-HT4 receptor. The results indicated that modifications to the piperidine ring significantly influenced binding affinity and functional activity, paving the way for new therapeutic agents targeting gastrointestinal disorders .

Case Study 2: Antimicrobial Screening

In another investigation, a series of oxadiazole derivatives were screened for their antimicrobial activity. The results showed that certain modifications led to enhanced efficacy against resistant strains of bacteria. This highlights the potential of 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one as a scaffold for developing new antimicrobial agents .

Research Findings

ApplicationFindings
Receptor Binding Effective ligand for 5-HT4 and H3 receptors; potential treatment for gastrointestinal and neurological disorders .
Antimicrobial Exhibits significant activity against various bacterial strains; promising for antibiotic development .

Mechanism of Action

The mechanism of action of 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in inflammation and microbial growth .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one can be contextualized by comparing it to structurally related oxadiazolone derivatives. Below is a detailed analysis:

Key Structural and Functional Insights

  • Piperidine Substitution : The piperidin-4-yl group in the parent compound enhances target selectivity, as seen in GPR55 antagonism and SARS-CoV-2 NSP3 inhibition . This contrasts with phenyl-substituted analogues (e.g., 5-(3-ethylphenyl)-oxadiazolone), which lack this selectivity .
  • Oxadiazolone vs. Thione/Amine Derivatives: The oxadiazol-2-one core is critical for protease inhibition , while thione derivatives (e.g., 5-(2,6-dichlorophenylamino)benzyl-thione) exhibit improved anti-inflammatory activity due to enhanced hydrogen bonding . Amino-substituted oxadiazoles (e.g., 5-(2-aminophenyl)-oxadiazolone) show dual antimicrobial and antioxidant properties .
  • Hybrid Structures : Compounds like ML191 and the thiazole-oxazole hybrid demonstrate that fused heterocycles significantly boost potency and target engagement .

Biological Activity

5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Profile

  • Molecular Formula : C7H12ClN3O2
  • Molecular Weight : 205.64 g/mol
  • CAS Number : 1046079-35-9

The compound exhibits biological activity primarily through its interaction with various receptors and enzymes:

  • Receptor Interaction : It has been identified as a ligand for the 5-HT4 and H3 receptors, which are implicated in central nervous system functions and gastrointestinal motility . This suggests potential applications in treating disorders related to these systems.
  • Antimicrobial Activity : Research indicates that derivatives of 1,3,4-oxadiazoles, including this compound, show significant antimicrobial properties. For instance, studies have demonstrated its effectiveness against Mycobacterium bovis and various Gram-positive and Gram-negative bacteria .
  • Anticancer Properties : The compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies revealed that certain derivatives can induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and PC-3 (prostate cancer), with IC50 values indicating potent cytotoxicity .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one:

Activity Type Target Effect Reference
Receptor Binding5-HT4, H3Ligand activity
AntimicrobialMycobacterium bovisStrong inhibition
AnticancerMCF7 (breast cancer)Induces apoptosis (IC50: 0.275 µM)
AntitubercularMycobacterium tuberculosisEffective against active/dormant states

Case Studies

  • Antimicrobial Study : Dhumal et al. (2016) reported that derivatives of 1,3,4-oxadiazoles exhibited significant activity against Mycobacterium bovis BCG. The study utilized molecular docking to assess binding affinities to key enzymes involved in fatty acid biosynthesis, indicating a mechanism for antimicrobial action .
  • Cancer Research : In a study by Arafa et al. (2020), several oxadiazole derivatives were synthesized and tested for anticancer activity. Among them, compounds with piperidine moieties showed enhanced cytotoxic effects against various cancer cell lines compared to standard treatments like erlotinib .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one and its derivatives?

  • Answer : The compound can be synthesized via cyclization of thiosemicarbazides using reagents like phosphorus oxychloride or via condensation reactions. For example, intermediates are often precipitated by adding ice-cold water and NaOH after reaction completion, followed by filtration and recrystallization (e.g., methanol). Thin-layer chromatography (TLC) is critical for monitoring reaction progress . Derivatives like s-triazinyl piperazine conjugates require stepwise coupling with trichlorotriazine under controlled pH (0–5°C) .

Q. How should researchers characterize the purity and structural identity of this compound?

  • Answer : Use a combination of spectral techniques:

  • 1H/13C NMR to confirm proton and carbon environments, especially piperidine and oxadiazole moieties.
  • IR spectroscopy to identify carbonyl (C=O) and oxadiazole ring vibrations (~1,250–1,350 cm⁻¹).
  • Mass spectrometry (e.g., ESI-MS) for molecular ion confirmation (C13H14N6O2, [M+H]+ expected at m/z 294.12) .

Q. What are the recommended storage conditions to ensure compound stability?

  • Answer : Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis of the oxadiazole ring. Avoid exposure to moisture and strong acids/bases, which can degrade the piperidine-oxadiazole scaffold .

Q. What biological activities have been reported for this compound class?

  • Answer : Derivatives exhibit antimicrobial, anticancer, and enzyme inhibitory activities. For instance, 1,3,4-oxadiazole-triazine conjugates show efficacy against Gram-positive bacteria via inhibition of cell wall synthesis enzymes . Piperidine-linked analogs demonstrate potential in kinase inhibition .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across studies?

  • Answer : Contradictions may arise from assay conditions (e.g., pH, solvent) or structural variations (e.g., substituents on the piperidine ring). Systematic approaches include:

  • Dose-response profiling to compare IC50/EC50 values under standardized protocols.
  • Molecular docking to assess binding affinity variations (e.g., using crystallographic data from PDB ligands like WX7) .

Q. What experimental strategies optimize yield in multi-step syntheses of oxadiazole-piperidine hybrids?

  • Answer : Key strategies:

  • Protecting group chemistry (e.g., Boc for piperidine amines) to prevent side reactions.
  • Microwave-assisted synthesis to accelerate cyclization steps (e.g., oxadiazole formation).
  • Purification via flash chromatography (silica gel, ethyl acetate/hexane gradients) for intermediates .

Q. How can crystallography and computational modeling guide drug design for this scaffold?

  • Answer :

  • X-ray crystallography (e.g., RCSB PDB data) confirms stereochemistry and non-covalent interactions (e.g., hydrogen bonds between oxadiazole carbonyl and target proteins) .
  • Molecular dynamics simulations predict solubility and membrane permeability using computed logP and polar surface area (e.g., PubChem descriptors) .

Q. What are the challenges in assessing metabolic stability of piperidine-oxadiazole derivatives?

  • Answer : The oxadiazole ring is prone to enzymatic hydrolysis (e.g., by esterases). Solutions include:

  • In vitro microsomal assays (human liver microsomes) to identify metabolic hotspots.
  • Isotope labeling (e.g., 14C at the oxadiazole C2 position) to track degradation pathways .

Methodological Resources

  • Spectral Data : Reference computed properties (e.g., exact mass: 294.1128 g/mol) and experimental spectra in public databases (PubChem, RCSB PDB) .
  • Bioactivity Protocols : Follow OECD guidelines for antimicrobial testing (e.g., broth microdilution) and MTT assays for cytotoxicity .

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